![molecular formula C12H14ClN5O B14485173 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride CAS No. 1087706-10-2](/img/structure/B14485173.png)
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to undergo a variety of chemical reactions. The compound is characterized by the presence of a pyridine ring substituted with diamine groups and an azo linkage to a methoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride typically involves the diazotization of 4-methoxyaniline followed by coupling with 2,6-diaminopyridine. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups or the methoxyphenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces corresponding amines.
Wissenschaftliche Forschungsanwendungen
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying azo compounds.
Biology: In biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride involves its interaction with molecular targets through its azo and amino groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinediamine, 3-(phenylazo)-: Similar in structure but lacks the methoxy group.
2,6-Diaminopyridine: Lacks the azo linkage and methoxyphenyl group.
Uniqueness
2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is unique due to the presence of both the azo linkage and the methoxy group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
1087706-10-2 |
|---|---|
Molekularformel |
C12H14ClN5O |
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)diazenyl]pyridine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C12H13N5O.ClH/c1-18-9-4-2-8(3-5-9)16-17-10-6-7-11(13)15-12(10)14;/h2-7H,1H3,(H4,13,14,15);1H |
InChI-Schlüssel |
GGUMLCXZZFPUHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
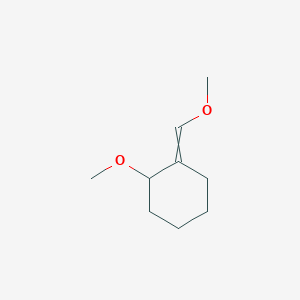
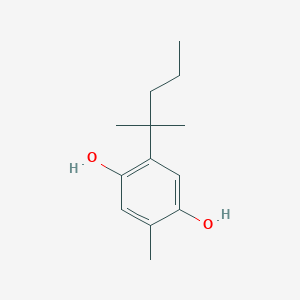
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
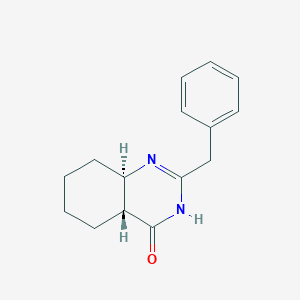
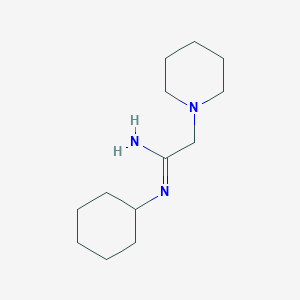
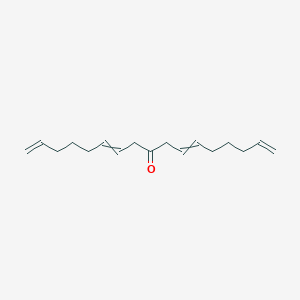

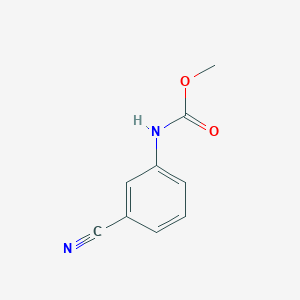
![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)

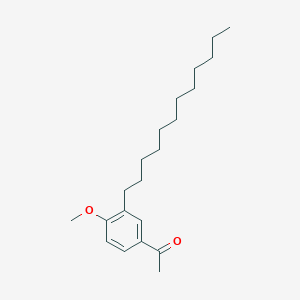
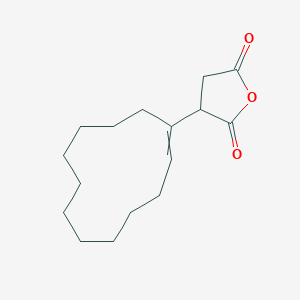
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
